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Compound of Interest

Compound Name: 2H-indazol-2-ylacetic acid

Cat. No.: B1313838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Infrared (IR) spectrum of 2H-
indazol-2-ylacetic acid. By comparing the characteristic vibrational frequencies of its

constituent functional groups—a carboxylic acid and a 2-substituted indazole ring—this

document serves as a practical tool for spectral interpretation, aiding in compound identification

and quality control in research and development settings.

Predicted IR Absorption Data for 2H-indazol-2-
ylacetic acid
The IR spectrum of 2H-indazol-2-ylacetic acid is predicted to exhibit a combination of

absorption bands characteristic of a carboxylic acid and a substituted indazole ring. The

following table summarizes the expected key vibrational modes, their anticipated wavenumber

ranges, and a comparison with related compounds.
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Functional
Group/Vibra
tional Mode

Expected
Wavenumb
er (cm⁻¹)
for 2H-
indazol-2-
ylacetic
acid

Compariso
n with
Acetic Acid
(cm⁻¹)

Compariso
n with
Indazole
(cm⁻¹)

Intensity Notes

Carboxylic

Acid O-H

Stretch

2500-3300 2500-3300 N/A Broad, Strong

This very

broad band is

a hallmark of

hydrogen-

bonded

carboxylic

acids and

may obscure

the C-H

stretching

region.[1][2]

Aromatic C-H

Stretch
3000-3100 N/A ~3030-3120

Medium to

Weak

Expected

from the

benzene ring

portion of the

indazole

moiety.[3]

Aliphatic C-H

Stretch
2850-2960 ~2940-2990 N/A Medium

Arising from

the

methylene (-

CH₂-) group

of the acetic

acid side

chain.

Carboxylic

Acid C=O

Stretch

1700-1750 ~1710

(dimer),

~1760

(monomer)

N/A Strong, Sharp The position

is sensitive to

hydrogen

bonding.
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Given the

solid state, a

value closer

to the dimeric

form is

expected.[1]

[4][5]

Conjugation

with the

indazole ring

may slightly

lower this

frequency.

Indazole Ring

C=C and

C=N

Stretches

1450-1620 N/A ~1480-1626
Medium to

Strong

A series of

bands are

expected in

this region,

characteristic

of the

aromatic and

heterocyclic

ring system.

[3]

Carboxylic

Acid C-O

Stretch

1210-1320 ~1290 N/A
Medium to

Strong

Often

coupled with

O-H in-plane

bending.[1][6]

Carboxylic

Acid O-H

Bend (out-of-

plane)

900-960 ~930 N/A
Broad,

Medium

Another

characteristic,

broad

absorption for

dimeric

carboxylic

acids.[6]
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Comparative Analysis
The IR spectrum of 2H-indazol-2-ylacetic acid can be distinguished from its precursors and

related isomers.

Comparison with Indazole: The most significant differences will be the presence of the very

broad O-H stretch and the strong C=O stretch from the carboxylic acid group in 2H-indazol-
2-ylacetic acid, which are absent in the spectrum of indazole. Furthermore, the spectrum of

1H-indazole would show a distinct N-H stretching band (around 3170-3500 cm⁻¹), which

should be absent for the 2-substituted isomer, 2H-indazol-2-ylacetic acid.[3][7]

Comparison with Acetic Acid: While both will show the characteristic broad O-H and strong

C=O absorptions, 2H-indazol-2-ylacetic acid will also exhibit bands corresponding to the

aromatic C-H, and the C=C and C=N stretches of the indazole ring.

Experimental Protocol for IR Spectroscopy
To obtain an IR spectrum of 2H-indazol-2-ylacetic acid, the following protocol for Attenuated

Total Reflectance (ATR) FT-IR spectroscopy is recommended:

Sample Preparation: Ensure the 2H-indazol-2-ylacetic acid sample is a dry, solid powder.

No further preparation is typically needed for ATR-IR.

Instrument Setup:

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory

(e.g., a diamond or germanium crystal).

Perform a background scan to record the spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of the solid sample onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the ATR's pressure clamp to ensure good contact between the

sample and the crystal.
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Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The typical scanning range is 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Perform baseline correction and peak picking to identify the wavenumbers of the

absorption bands.

Visualizing the Interpretation Workflow
The logical flow for interpreting the IR spectrum of 2H-indazol-2-ylacetic acid can be

visualized as follows:
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Obtain IR Spectrum of Unknown Sample

Broad band at 2500-3300 cm⁻¹?

Strong, sharp band at ~1700-1750 cm⁻¹?

Yes

Inconsistent Spectrum

No

Medium bands at ~3000-3100 cm⁻¹?

Yes

No

Medium bands at ~2850-2960 cm⁻¹?

Yes

NoBands in 1450-1620 cm⁻¹ region?

Yes

No

Absence of N-H stretch (~3200-3500 cm⁻¹)?

Yes

No

Spectrum consistent with
2H-indazol-2-ylacetic acid

Yes No

Click to download full resolution via product page

Figure 1. Workflow for the IR spectral interpretation of 2H-indazol-2-ylacetic acid.
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Molecular Structure and Key Functional Groups
The structure of 2H-indazol-2-ylacetic acid with its key functional groups highlighted is

presented below. These are the groups responsible for the characteristic IR absorption bands.

Figure 2. Chemical structure of 2H-indazol-2-ylacetic acid with key functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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